molecular formula C11H12BrNO2 B2842722 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile CAS No. 1275190-08-3

2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile

Cat. No.: B2842722
CAS No.: 1275190-08-3
M. Wt: 270.126
InChI Key: YYPUGKFPCIDECZ-UHFFFAOYSA-N
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Description

“2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile” is a chemical compound with the CAS Number: 1275190-08-3 . It has a molecular weight of 270.13 and is typically stored at 4 degrees Celsius . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrNO2/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-3,5,9,14H,4,7H2,1H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement and bonding of its atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.13 . It is in the form of an oil and is typically stored at 4 degrees Celsius .

Scientific Research Applications

Natural Product Synthesis and Structural Elucidation

Research has led to the isolation and identification of compounds with structural similarities to 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile from natural sources. For instance, studies on the fruits of Morinda citrifolia unveiled new phenylpropanoids, highlighting the diversity and complexity of natural compounds and their potential biological activities (Wang et al., 2011). Similarly, bromophenol derivatives isolated from the red alga Rhodomela confervoides provided insights into marine natural products and their possible pharmacological importance, despite their inactivity against human cancer cell lines and microorganisms (Zhao et al., 2004).

Pharmacological Research and Antiviral Activity

The exploration of chemical compounds for antiviral properties is a critical area of pharmacological research. Compounds structurally related to this compound have been synthesized and evaluated for their antiviral activity. One study focused on the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing some derivatives with significant inhibitory activity against retrovirus replication in cell culture (Hocková et al., 2003).

Material Science and Photodynamic Therapy

In the realm of material science, the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has been reported. These compounds exhibit remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Chemical Synthesis and Reaction Mechanisms

The study of chemical reactions and synthesis techniques forms the backbone of organic chemistry research. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides demonstrated a unique multiple arylation via successive C-C and C-H bond cleavages, leading to the synthesis of complex organic compounds (Wakui et al., 2004).

Environmental Chemistry and Metabolite Analysis

Research into the metabolism of polybrominated diphenyl ethers (PBDEs), used as flame retardants, led to the synthesis of hydroxylated and methoxylated PBDE derivatives. These compounds serve as reference standards for analytical and toxicological studies to understand the environmental impact and bioaccumulation of PBDEs (Marsh et al., 2003).

Safety and Hazards

The compound is considered hazardous and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate protective equipment and working in a well-ventilated area .

Mechanism of Action

Properties

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-3,5,9,14H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPUGKFPCIDECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CO)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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